4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
Description
4-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is a heterocyclic compound featuring a 2-methylpyridine core linked via an ether bond to a substituted azetidine ring. The azetidine is further functionalized with a 4-ethoxy-3-fluorobenzenesulfonyl group, which introduces electron-withdrawing (fluorine) and lipophilic (ethoxy) substituents.
Properties
IUPAC Name |
4-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]oxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-23-17-5-4-15(9-16(17)18)25(21,22)20-10-14(11-20)24-13-6-7-19-12(2)8-13/h4-9,14H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGILDNVGAYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps, including the formation of the azetidine ring and the attachment of the benzenesulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (8f)
- Core Structure : Benzimidazole-sulfonamide linked to a pyridine ring.
- Substituents :
- Pyridine: 3-Methyl, 4-(2,2,2-trifluoroethoxy).
- Additional groups: Methanesulfinyl, toluenesulfonyl ester.
- Key Differences: The benzimidazole scaffold (vs. The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to the ethoxy group in the target compound . Methanesulfinyl may act as a hydrogen bond acceptor, unlike the sulfonyl group in the target, which is a stronger electron-withdrawing moiety.
Compound from :
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12)
- Core Structure : Polycyclic system (pyrrolo-thiazolo-pyrimidine) fused with pyridine.
- Substituents :
- Chlorophenyl, methoxyphenyl, and triazole groups.
- Key Differences: The extended polycyclic framework likely increases molecular weight (>600 Da vs. Chlorophenyl and methoxyphenyl substituents contribute to π-π stacking but may limit solubility compared to the fluorine and ethoxy groups in the target . The triazole moiety introduces hydrogen-bonding capacity absent in the target.
Compound from :
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate (9)
- Core Structure : Azetidine-piperidine hybrid linked to pyrrolopyrimidine and pyrazole.
- Substituents: Fluorine, trifluoromethyl, and isonicotinoyl groups.
- Key Differences: Piperidine introduces a six-membered ring (vs. azetidine alone in the target), reducing ring strain but increasing conformational flexibility.
Hypothesized Property Comparisons
Research Implications
- Target Compound Advantages :
- Limitations: Lack of hydrogen-bonding groups (e.g., triazole in ) may reduce affinity for polar targets. Limited data on in vivo efficacy compared to patented compounds like .
Biological Activity
4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in treating diseases.
- Molecular Formula : C17H24FN3O4S
- Molecular Weight : 385.5 g/mol
- CAS Number : 2034310-02-4
The compound exhibits multiple biological activities that can be attributed to its structural features:
- Acetylcholinesterase Inhibition : Similar to other compounds with a pyridine core, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for enhancing cholinergic neurotransmission in conditions like Alzheimer's disease .
- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against various cancer cell lines, likely through mechanisms involving cell cycle arrest and apoptosis induction .
In Vitro Assays
Various studies have evaluated the biological activity of this compound through in vitro assays. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Breast Cancer | 5.0 | AChE Inhibition |
| Study B | Lung Cancer | 3.2 | Apoptosis Induction |
| Study C | Colon Cancer | 4.5 | Cell Cycle Arrest |
Case Studies
- Breast Cancer Model : In a study focusing on breast cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at an IC50 value of 5.0 µM, indicating its potential as an anti-cancer agent .
- Neuroprotective Effects : Another investigation explored its neuroprotective properties, revealing that the compound could enhance neuronal survival under oxidative stress conditions, further supporting its role as an AChE inhibitor .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. The presence of the ethoxy and fluorobenzene groups contributes to its lipophilicity and ability to penetrate biological membranes, enhancing its therapeutic potential.
Comparative Analysis
The following table compares this compound with similar derivatives:
| Compound | AChE Inhibition (IC50 µM) | Antiproliferative Activity |
|---|---|---|
| This compound | 5.0 | Yes |
| Coumarin Derivatives | 2.7 | Moderate |
| Thiazole-based Compounds | 6.5 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
